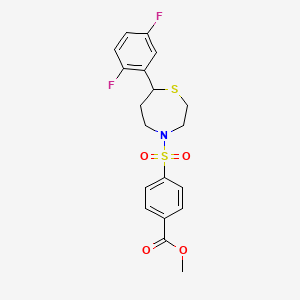

Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate

Description

Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a sulfonyl benzoate derivative featuring a 1,4-thiazepan ring substituted with a 2,5-difluorophenyl group. The compound’s structure includes a sulfonyl bridge connecting the benzoate ester to the nitrogen-containing seven-membered heterocycle (1,4-thiazepan).

Properties

IUPAC Name |

methyl 4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO4S2/c1-26-19(23)13-2-5-15(6-3-13)28(24,25)22-9-8-18(27-11-10-22)16-12-14(20)4-7-17(16)21/h2-7,12,18H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUCPSALCWFDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate typically involves multiple steps, including the formation of the thiazepane ring and the introduction of the sulfonyl and benzoate groups. One common synthetic route starts with the preparation of the thiazepane ring through a cyclization reaction involving a suitable precursor. The introduction of the 2,5-difluorophenyl group can be achieved through a nucleophilic substitution reaction. The sulfonyl group is then introduced via sulfonylation, and the final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the thiazepane ring or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies, particularly those involving the thiazepane ring.

Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazepane ring and the sulfonyl group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound

- Core Structure : 1,4-Thiazepan (7-membered ring with sulfur and nitrogen).

- Key Substituents :

- 2,5-Difluorophenyl on the thiazepan ring.

- Sulfonyl-linked methyl benzoate at the 4-position.

- Synthesis : Likely involves multi-step reactions, including Friedel-Crafts acylations (for sulfonyl precursors) and nucleophilic additions, as described for related hydrazinecarbothioamides and triazoles in .

Analog Compounds

Examples from the Pesticide Chemicals Glossary (–4):

Metsulfuron Methyl Ester :

- Core Structure : 1,3,5-Triazin-2-yl.

- Key Substituents : Methoxy and methyl groups on the triazine ring; sulfonyl-linked methyl benzoate.

- Application : Herbicide (inhibits acetolactate synthase) .

Diclofop-Methyl: Core Structure: Phenoxypropanoate. Key Substituents: 2,4-Dichlorophenoxy group. Application: Herbicide (acetyl-CoA carboxylase inhibitor) .

Triflusulfuron Methyl Ester: Core Structure: 1,3,5-Triazin-2-yl with trifluoroethoxy substituents. Key Substituents: Dimethylamino and trifluoroethoxy groups. Application: Herbicide .

Key Structural Differences

| Feature | Target Compound | Metsulfuron Methyl | Diclofop-Methyl |

|---|---|---|---|

| Heterocyclic Core | 1,4-Thiazepan | 1,3,5-Triazin-2-yl | Phenoxypropanoate |

| Sulfonyl Position | 4-Benzoate position | 2-Benzoate position | N/A (phenoxy linkage) |

| Aromatic Substituents | 2,5-Difluorophenyl | Methoxy, methyl | 2,4-Dichlorophenoxy |

| Fluorine Content | Two fluorine atoms | None | Two chlorine atoms |

Physicochemical and Spectral Properties

IR Spectroscopy :

- The target compound’s sulfonyl group would exhibit strong ν(S=O) vibrations near 1350–1150 cm⁻¹, similar to other sulfonyl benzoates .

- Unlike triazole derivatives (e.g., compounds [7–9] in ), the absence of tautomerism in the thiazepan core eliminates spectral complexities like thiol-thione equilibria .

- NMR Data: The 2,5-difluorophenyl group would show distinct ¹⁹F NMR signals, differentiating it from non-fluorinated analogs (e.g., metsulfuron methyl). The thiazepan ring’s protons would exhibit splitting patterns reflective of its conformational flexibility, contrasting with rigid triazine-based compounds .

Functional and Application-Based Differences

- Agrochemical Potential: Sulfonylurea herbicides (e.g., metsulfuron methyl) rely on triazine cores for binding to plant ALS enzymes. The target compound’s thiazepan core may offer novel binding modes or off-target effects due to its larger ring size and flexibility.

Medicinal Chemistry Relevance :

Table 1. Comparative Analysis of Key Parameters

| Parameter | Target Compound | Metsulfuron Methyl | Triflusulfuron Methyl |

|---|---|---|---|

| Molecular Weight | ~450–470 g/mol (estimated) | 381.4 g/mol | 492.3 g/mol |

| LogP (Predicted) | ~3.5–4.0 | 1.9 | 2.8 |

| Synthetic Complexity | High (multi-step heterocycle) | Moderate (triazine-based) | High (trifluoroethoxy group) |

| Bioactivity | Not reported | ALS inhibitor | ALS inhibitor |

Biological Activity

Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C18H18F2N2O3S

- Molecular Weight : 368.41 g/mol

- CAS Number : 1281148-85-3

The compound features a thiazepan ring, which is known for contributing to various biological activities due to its unique structural properties. The presence of the difluorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Compounds with sulfonyl groups often act as enzyme inhibitors. For instance, they may inhibit proteases or kinases involved in cell signaling pathways.

- Receptor Modulation : The thiazepan structure can interact with various receptors, potentially modulating neurotransmitter systems.

- Antimicrobial Activity : There is evidence suggesting that similar thiazepan derivatives exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazepan derivatives. For instance, research has shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria in vitro. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Case Studies

| Study | Findings |

|---|---|

| Attaby et al. (2006) | Developed a framework for exploring compounds with specific biological activities; highlighted the potential of thiazepan derivatives in drug discovery. |

| Recent In Vitro Studies | Showed that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.